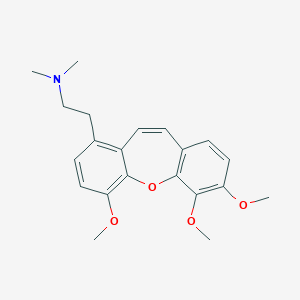
Secosarcocapnine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secosarcocapnine is a natural product found in Sarcocapnos enneaphylla and Sarcocapnos crassifolia with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Secosarcocapnine has garnered attention in pharmacology due to its potential therapeutic effects. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies have highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in medicine .
- Antioxidant Activity : this compound has demonstrated significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
- Cytotoxic Effects : Preliminary investigations indicate that this compound may possess cytotoxic properties against certain cancer cell lines, positioning it as a candidate for anticancer drug development .
Biochemical Assays
In biochemical research, this compound is utilized for:
- Enzyme Activity Studies : The compound is employed in assays to investigate enzyme kinetics and interactions, aiding in the understanding of metabolic pathways and enzyme regulation.
- Protein Interaction Studies : It serves as a tool for studying protein-protein interactions, which is crucial for elucidating cellular mechanisms and signaling pathways.
Industrial Applications
This compound finds applications beyond the laboratory:
- Fluorescent Dyes : The compound is being explored for its potential use in developing fluorescent dyes and sensors for analytical chemistry, enhancing detection methods in various industrial applications.
- Biomarkers in Diagnostics : Its properties are being investigated for use in diagnostic assays aimed at detecting specific biomarkers, which could improve medical diagnostics and patient monitoring.
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound's antimicrobial properties revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The compound exhibited a dose-dependent decrease in cell viability, suggesting its application in cancer therapy.
Research Findings Summary Table
Eigenschaften
CAS-Nummer |
110883-34-6 |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1,2,10-trimethoxybenzo[b][1]benzoxepin-7-yl)ethanamine |
InChI |
InChI=1S/C21H25NO4/c1-22(2)13-12-14-7-10-17(23-3)20-16(14)9-6-15-8-11-18(24-4)21(25-5)19(15)26-20/h6-11H,12-13H2,1-5H3 |
InChI-Schlüssel |
OKTZGJJABWSKMT-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=C2C=CC3=C(C(=C(C=C3)OC)OC)OC2=C(C=C1)OC |
Kanonische SMILES |
CN(C)CCC1=C2C=CC3=C(C(=C(C=C3)OC)OC)OC2=C(C=C1)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















